Methyl 5-(chlorosulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate
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Overview
Description
“Methyl 5-(chlorosulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate” is a complex organic compound. It contains a methyl ester group (-COOCH3), a chlorosulfonyl group (-SO2Cl), a phenyl group (a benzene ring), and an oxazole ring (a five-membered ring containing one oxygen atom and one nitrogen atom) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the oxazole ring. The exact structure would depend on the specific conditions and reactions used in the synthesis .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chlorosulfonyl group is electrophilic and could react with nucleophiles . The ester group could undergo hydrolysis or transesterification reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar sulfonyl and ester groups could influence its solubility .Scientific Research Applications
Photoreactivity and Spectroscopy
Methyl 4-chloro-5-phenylisoxazole-3-carboxylate, a compound similar to Methyl 5-(chlorosulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate, has been studied for its photochemistry and vibrational spectra. Using FTIR spectroscopy, its behavior in cryogenic matrices and its photoproducts upon UV irradiation have been characterized (Lopes et al., 2011).
Structural Analysis
IR spectroscopy was also applied to methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate for structural assignment. This research helps in understanding the thermal ring expansion and the structural properties of these heterocycles (Lopes et al., 2009).
Anticancer Applications
A series of 2-aryl 5-sulfonyl-1,3-oxazole-4-carboxylates, structurally related to this compound, were synthesized for anticancer screening. One derivative showed potent activity against various human cancer cell lines, suggesting the potential of these compounds in anticancer therapy (Pilyo et al., 2020).
Synthesis and Transformation
Research into the synthesis and transformation of derivatives of methyl esters of 2-aryl-5-hydrazino-1,3-oxazole-4-carboxylic acids has been conducted. These studies contribute to the development of novel compounds with potential applications in various fields (Prokopenko et al., 2010).
Inhibitory Activity on Blood Platelet Aggregation
Methyl 5-substituted oxazole-4-carboxylates were synthesized and evaluated for their inhibitory activity on blood platelet aggregation. Some compounds showed activity comparable to aspirin, indicating their potential as therapeutic agents (Ozaki et al., 1983).
Conformational Studies
The conformational space and vibrational spectra of methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate have been analyzed, providing insights into the molecular behavior and stability of such compounds (Lopes et al., 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
methyl 5-chlorosulfonyl-2-phenyl-1,3-oxazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO5S/c1-17-10(14)8-11(19(12,15)16)18-9(13-8)7-5-3-2-4-6-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOZDCIVMRJGFTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(OC(=N1)C2=CC=CC=C2)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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